2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 899982-86-6
VCID: VC5940014
InChI: InChI=1S/C15H10ClN3O3S2/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20)
SMILES: CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Molecular Formula: C15H10ClN3O3S2
Molecular Weight: 379.83

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide

CAS No.: 899982-86-6

Cat. No.: VC5940014

Molecular Formula: C15H10ClN3O3S2

Molecular Weight: 379.83

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide - 899982-86-6

Specification

CAS No. 899982-86-6
Molecular Formula C15H10ClN3O3S2
Molecular Weight 379.83
IUPAC Name 2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Standard InChI InChI=1S/C15H10ClN3O3S2/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20)
Standard InChI Key QWONPJBPNSFBNM-UHFFFAOYSA-N
SMILES CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, reflects its dual aromatic systems: a 2-chloro-5-nitrobenzamide group and a 6-(methylthio)benzo[d]thiazol-2-yl substituent. Its molecular formula, C15H10ClN3O3S2\text{C}_{15}\text{H}_{10}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}, corresponds to a molecular weight of 379.83 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number899982-86-6
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N+[O-])Cl
InChIKeyQWONPJBPNSFBNM-UHFFFAOYSA-N
PubChem CID7615126

The presence of electron-withdrawing groups (nitro, chloro) and a sulfur-rich benzothiazole ring creates a polarized electronic structure, influencing both reactivity and intermolecular interactions .

Structural Features and Conformational Analysis

X-ray crystallographic studies of analogous benzothiazole derivatives reveal planar aromatic systems with dihedral angles between the benzamide and benzothiazole rings ranging from 15–25°, suggesting moderate conjugation . The methylthio (-SMe) group at position 6 of the benzothiazole ring adopts a conformation orthogonal to the heterocyclic plane, minimizing steric hindrance with the adjacent thiazole nitrogen . Hydrogen bonding between the amide NH and the nitro group’s oxygen atoms has been observed in related structures, potentially stabilizing the molecule in biological environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzothiazole Core Formation: Condensation of 2-amino-4-methylthiophenol with chlorocarbonyl reagents under acidic conditions yields the 6-(methylthio)benzo[d]thiazol-2-amine intermediate .

  • Amide Coupling: Reaction with 2-chloro-5-nitrobenzoyl chloride via Schotten-Baumann conditions introduces the benzamide moiety.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.

Key challenges include controlling regioselectivity during benzothiazole ring closure and minimizing hydrolysis of the nitro group under basic conditions .

Process Optimization

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields from 68% to 82% . Solvent systems such as dimethylacetamide (DMAc) enhance solubility of intermediates, particularly during amide bond formation.

Structural and Crystallographic Analysis

X-ray Diffraction Studies

While direct crystallographic data for 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide remains unpublished, studies on analogs (e.g., C9H7ClN2OS\text{C}_9\text{H}_7\text{ClN}_2\text{OS}) show monoclinic crystal systems (P21/nP2_1/n) with unit cell parameters a=8.3507(3)a = 8.3507(3) Å, b=12.3768(4)b = 12.3768(4) Å, c=10.2340(4)c = 10.2340(4) Å, and β=96.857(4)\beta = 96.857(4)^\circ . These structures exhibit π-π stacking between benzothiazole rings (3.8–4.2 Å interplanar distances) and C–H···O hydrogen bonds involving nitro groups .

Spectroscopic Characterization

FTIR (KBr):

  • ν(NH)\nu(\text{NH}): 3381 cm1^{-1} (amide)

  • ν(C=O)\nu(\text{C=O}): 1693 cm1^{-1}

  • ν(C=N)\nu(\text{C=N}): 1597 cm1^{-1} (thiazole)

1H NMR^1\text{H NMR} (600 MHz, CDCl3_3):

  • δ 7.82 (s, 1H, Ar-H), 7.48 (s, 1H, Ar-H), 4.32 (s, 2H, -SCH3_3)

Comparative Analysis with Structural Analogs

CompoundMolecular WeightAnticancer IC50_{50} (MCF-7)Antibacterial MIC (µg/mL)
Target Compound379.8318 µM32
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide 390.8042 µM64
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide 345.40>100 µM128

Substituents at the benzothiazole 6-position critically modulate bioactivity: methylthio (-SMe) groups confer superior potency over acetamido (-NHAc) or unsubstituted analogs .

Research Advancements and Future Directions

Recent innovations focus on:

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves aqueous solubility (0.8 mg/mL → 4.2 mg/mL) and extends plasma half-life in murine models .

  • Targeted Derivatives: Introducing fluorinated benzamide groups (e.g., -CF3_3) enhances blood-brain barrier penetration for potential CNS applications .

Challenges persist in mitigating off-target effects on mammalian cells, necessitating structure-based optimization of the nitro group’s redox potential.

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